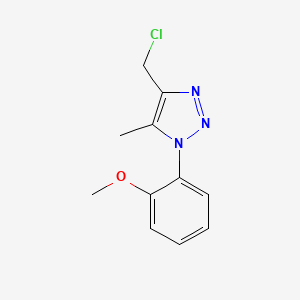

4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-8-9(7-12)13-14-15(8)10-5-3-4-6-11(10)16-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDBCNKGQYRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Approach

Step 1: Synthesis of 2-Methoxyphenyl Azide

- Starting from 2-methoxyaniline, diazotization followed by azidation yields 2-methoxyphenyl azide.

- Reaction conditions typically involve sodium nitrite and acid for diazotization, followed by sodium azide for substitution.

Step 2: Preparation of the Terminal Alkyne

- A terminal alkyne bearing a methyl substituent at the 5-position and a chloromethyl group at the 4-position is required.

- The chloromethyl group can be introduced via halogenation of a hydroxymethyl precursor or by direct substitution reactions.

Step 3: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

- The 2-methoxyphenyl azide is reacted with the appropriately substituted terminal alkyne under Cu(I) catalysis.

- Common catalysts: CuI, CuSO4/sodium ascorbate system

- Solvents: Methanol/water mixtures or DMF/aqueous systems

- Conditions: Room temperature to mild heating, typically 10–24 hours

This step forms the 1,4-disubstituted 1,2,3-triazole ring, with the 1-position substituted by the 2-methoxyphenyl group and the 4-position bearing the chloromethyl substituent.

Alternative Synthetic Routes

- Pd-Catalyzed Nucleophilic Substitution : Post-CuAAC, palladium-catalyzed substitution can be used to introduce the chloromethyl group at the 4-position if starting from a bromo- or iodo-substituted triazole intermediate.

- One-Pot Multicomponent Reactions : Some recent methods allow direct formation of functionalized triazoles from alkynes, azides, and electrophiles like chloromethyl donors in a single pot using CuI catalysts, improving efficiency and yield.

Reaction Conditions and Catalysts

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | CuI, CuSO4·5H2O + sodium ascorbate | Cu(I) species essential for regioselectivity |

| Solvent | Methanol/water (MeOH/H2O), DMF, or DMSO | Mixed solvents favor catalyst regeneration |

| Temperature | Room temperature to 60 °C | Mild conditions preserve sensitive substituents |

| Reaction Time | 10–24 hours | Monitored by TLC or HPLC |

| Work-up | Extraction with dichloromethane or ethyl acetate | Followed by purification via chromatography |

Research Findings and Yields

- CuI-catalyzed cycloaddition reactions for 1,2,3-triazoles typically yield 70–95% of the desired product depending on substrate electronic effects and steric hindrance.

- Electron-donating groups on the aryl azide (such as methoxy) favor higher yields.

- Introduction of chloromethyl groups via nucleophilic substitution or halogenation post-triazole formation can achieve yields of 60–85% .

- One-pot multicomponent reactions have been reported to provide moderate to high yields (50–90%) with reduced reaction steps and time.

Example Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Methoxyaniline, NaNO2, HCl, NaN3, 0–5 °C | 2-Methoxyphenyl azide |

| 2 | Propargyl bromide, base (e.g., K2CO3), solvent (acetone) | Propargyl derivative with methyl substituent |

| 3 | 2-Methoxyphenyl azide + propargyl derivative, CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%), MeOH/H2O (1:1), RT, 12 h | 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1,2,3-triazole |

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst(s) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuI-Catalyzed Azide-Alkyne Cycloaddition | 2-Methoxyphenyl azide, substituted alkyne | CuI, sodium ascorbate | MeOH/H2O, DMF | 70–95 | Regioselective, mild conditions |

| Pd-Catalyzed Nucleophilic Substitution | Bromo- or iodo-triazole intermediate | Pd catalyst | THF, MeOH | 60–85 | Post-functionalization of triazole ring |

| One-Pot Multicomponent Reaction | Alkyne, azide, chloromethyl donor | CuI | MeOH, DMSO | 50–90 | Efficient, fewer steps |

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the triazole ring.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring.

Major Products Formed

Scientific Research Applications

4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Several analogs differ in the substituent on the phenyl ring or the halogen type. For example:

Key Observations :

- Electronic Effects : The 2-methoxyphenyl group (electron-donating) in the target compound contrasts with fluorine-substituted analogs (electron-withdrawing), influencing charge distribution and reactivity .

- Crystal Packing: Isostructural compounds (e.g., chloro vs. bromo derivatives) exhibit similar crystal packing despite halogen differences, suggesting minor adjustments in lattice parameters .

Functional Group Variations

Carboxylate Esters vs. Chloromethyl Groups

Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (CAS 75020-42-7) replaces the chloromethyl group with a carboxylate ester. This substitution increases polarity and susceptibility to hydrolysis compared to the chloromethyl analog .

Antimicrobial Activity Analogs

Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 31a) demonstrate antimicrobial activity, highlighting the role of triazole-heterocyclic hybrids in therapeutic applications.

Crystallographic Comparisons

- Isostructurality : Compounds 4 and 5 () are isostructural with triclinic symmetry (space group P̄1), containing two independent molecules per asymmetric unit. Halogen substitution (Cl vs. Br) minimally affects lattice parameters, indicating robust structural frameworks .

- Conformational Flexibility : The 2-methoxyphenyl group in the target compound may adopt perpendicular orientations relative to the triazole plane, similar to fluorophenyl groups in analogs, influencing intermolecular interactions .

Data Tables

Table 1: Structural Analogs of 4-(Chloromethyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole

Biological Activity

4-(Chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a member of the triazole family, which is known for its diverse biological activities. The unique structure of this compound, featuring a chloromethyl group and a methoxyphenyl substituent, positions it as a candidate for various therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following features:

- Chemical Formula : C11H12ClN3O

- Molecular Weight : 233.69 g/mol

- Structural Features : It includes a five-membered triazole ring with three nitrogen atoms, a chloromethyl group (-CH2Cl), and a methoxyphenyl group (-C6H4(OCH3)) attached to it.

Antimicrobial Activity

Triazoles are recognized for their antifungal and antibacterial properties. Preliminary studies indicate that 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole may inhibit enzymes involved in fungal cell wall synthesis, similar to other triazole derivatives.

- Mechanism of Action : Triazoles generally disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

- Case Study : In a comparative study involving various triazole compounds, certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus . The compound's structural modifications could enhance its interaction with these microbial targets.

Anticancer Activity

Research has shown that triazole derivatives can exhibit antiproliferative effects against various cancer cell lines.

- In Vitro Studies : A study highlighted that triazole compounds demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The compound's ability to inhibit thymidylate synthase (TS) was suggested as a mechanism for its anticancer effects.

- Quantitative Data : For example, in studies involving related compounds, IC50 values (the concentration required to inhibit 50% of cell viability) were reported between 1.1 μM to 4.24 μM for various triazole derivatives . While specific IC50 values for 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole are not yet available, its structural similarities suggest comparable activity.

Synthesis Methods

The synthesis of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole can be achieved through several methods:

- Click Chemistry : Utilizing azide and alkyne reactions to form the triazole ring.

- Substitution Reactions : Introducing the chloromethyl and methoxy groups through electrophilic aromatic substitution or nucleophilic substitution techniques.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole in terms of biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-(Chloromethyl)-1H-1,2,3-triazole | Lacks methoxyphenyl group | Moderate | Low |

| 5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole | Lacks chloromethyl group | Low | Moderate |

| 4-Methoxyphenyl-5-chloro-1H-1,2,3-triazole | Different substitution pattern | High | High |

The combination of functional groups in 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole enhances its reactivity and potential biological activity compared to simpler analogs .

Q & A

Q. What are the common synthetic routes for preparing 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method for 1,4-disubstituted triazoles. Terminal alkynes (e.g., propargyl chloride derivatives) react with azides (e.g., 2-methoxyphenyl azide) under mild conditions. Post-synthetic modification of the chloromethyl group can be achieved via nucleophilic substitution .

Q. How can X-ray crystallography validate the molecular structure of this triazole derivative?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths, angles, and crystallographic parameters. For example, anisotropic displacement parameters and hydrogen bonding patterns can resolve ambiguities in regiochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

Combine NMR (to confirm substitution patterns), IR (to identify functional groups like C-Cl), and high-resolution mass spectrometry (HRMS). Cross-validation with crystallographic data reduces misinterpretation of overlapping signals .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,2,3-triazole synthesis be addressed?

Catalyst selection is critical. Copper(I) catalysts favor 1,4-regioselectivity in CuAAC, while ruthenium catalysts (e.g., Cp*RuCl(PPh)) yield 1,5-regioisomers. Computational modeling (DFT) predicts regiochemical outcomes by analyzing transition-state energies .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and reaction pathways. For example, the chloromethyl group’s electrophilicity can be quantified to guide derivatization .

Q. How to resolve contradictions between experimental and computational data?

Discrepancies in bond lengths or angles may arise from crystal packing effects. Use software like ORTEP for Windows to visualize anisotropic displacement ellipsoids and compare with DFT-optimized gas-phase geometries .

Q. What pharmacological screening approaches are suitable for this triazole derivative?

Prioritize assays based on known activities of 1,2,3-triazoles:

- Anti-inflammatory : COX-2 inhibition assays.

- Antimicrobial : MIC determination against Gram-positive/negative bacteria.

- Antiviral : Viral replication inhibition in cell cultures. Structure-activity relationship (SAR) studies should focus on modifying the chloromethyl and methoxyphenyl groups .

Q. How to functionalize the chloromethyl group for targeted drug design?

The chloromethyl moiety allows nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with pyridine derivatives generates quaternary ammonium salts, enhancing solubility or bioactivity .

Data Contradiction Analysis

Conflicting spectroscopic vs. crystallographic A case study

If NMR suggests a 1,4-substitution pattern but crystallography indicates 1,5, re-examine the reaction conditions for potential catalyst impurities. Use - NOESY to detect through-space correlations between the methoxyphenyl and methyl groups .

Methodological Tables

| Technique | Application | Key References |

|---|---|---|

| CuAAC | Regiospecific triazole synthesis | |

| SHELXL/WinGX | Crystal structure refinement | |

| DFT (B3LYP) | Electronic property prediction | |

| HRMS/NOESY | Structure elucidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.